N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide
Description
This compound is a hybrid oxalamide derivative featuring a benzo[d][1,3]dioxol-5-yl (benzodioxole) group at the N1 position and a thiophen-3-ylmethyl-substituted piperidine moiety at the N2 position. The benzodioxole group is a common pharmacophore in CNS-targeting drugs due to its lipophilicity and metabolic stability, while the thiophene-piperidine moiety may enhance binding to receptors or enzymes involved in neurological or antimicrobial pathways .
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19(20(25)22-16-1-2-17-18(9-16)27-13-26-17)21-10-14-3-6-23(7-4-14)11-15-5-8-28-12-15/h1-2,5,8-9,12,14H,3-4,6-7,10-11,13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWSRSQAJWEZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines.
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Pathways
The compound likely affects the biochemical pathways related to cell cycle progression and apoptosis. It may modulate the assembly of microtubules, a component of the cell’s cytoskeleton, through the suppression of tubulin polymerization or stabilization of microtubule structure. This can lead to mitotic blockade and cell apoptosis.
Result of Action
The compound’s action results in significant growth inhibition properties against certain cancer cell lines. For example, it has been observed to cause both S-phase and G2/M-phase arrests in HeLa cell line. This leads to the induction of apoptosis, or programmed cell death, which is a desirable outcome in the treatment of cancer.
Activité Biologique
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthetic routes, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a piperidine ring through an oxalamide functional group. Its molecular formula is with a molecular weight of approximately 366.4 g/mol. The structural representation is as follows:
Antiviral Activity
Research has indicated that compounds similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide exhibit promising antiviral properties. For instance, derivatives targeting the HIV entry process have shown significant improvements in antiviral potency in pseudovirus assays, suggesting that modifications in the structure can enhance biological activity against viral infections .
Anticancer Potential
Studies have highlighted the anticancer potential of oxalamide derivatives, including those with similar structural features. For example, certain oxalamides have demonstrated selective cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents . The mechanism of action often involves the induction of apoptosis through caspase activation pathways.
Synthesis
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves several key steps:
- Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through cyclization reactions involving catechol derivatives.
- Introduction of the piperidine ring : The piperidine structure is integrated via a nucleophilic substitution reaction.
- Attachment of the thiophene group : This step may involve cross-coupling reactions such as Suzuki or Stille coupling to incorporate thiophene derivatives.
- Formation of the oxalamide linkage : The final step involves reacting the intermediate with oxalyl chloride to create the oxalamide bond.
Case Study 1: Antiviral Efficacy
A study examining compounds with similar structural frameworks found that specific modifications led to enhanced antiviral activity against HIV by targeting the CD4 binding site on gp120. The findings suggest that structural optimization can significantly improve efficacy and reduce cytotoxicity in host cells .
Case Study 2: Anticancer Activity
In another investigation focused on oxalamides, researchers evaluated their effects on various cancer cell lines. The results indicated that certain derivatives induced apoptosis more effectively than others, with specific compounds displaying IC50 values in the low micromolar range against breast and lung cancer cell lines .
Summary and Conclusion
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a compound with notable biological activities, particularly in antiviral and anticancer domains. Ongoing research into its synthetic pathways and biological mechanisms will likely uncover further therapeutic applications. The structure-function relationship demonstrated in various studies underscores the importance of chemical modifications in enhancing biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.4 g/mol |
| Biological Activities | Antiviral, Anticancer |
Comparaison Avec Des Composés Similaires
Notes
Data Gaps: No direct in vitro or in vivo efficacy data for the target compound are available in the provided evidence. Comparative analysis relies on structural and metabolic proxies.
Therapeutic Potential: The compound’s design aligns with antimicrobial and CNS drug scaffolds, but further profiling is needed to validate these applications.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
